Functional Potency in FLIPR Assay: Compound 10q vs. BPTU vs. MRS2500
Compound 10q exhibits 1.1 nM IC50 in the FLIPR assay measuring P2Y1-mediated calcium mobilization . While direct head-to-head FLIPR data for all three compounds in the same assay system is not available in a single study, cross-study comparison shows compound 10q (IC50 = 1.1 nM) is approximately 2.7-fold less potent than MRS2500 in receptor binding (Ki = 0.78 nM) [1] and approximately 55-fold more potent than BPTU in functional antagonism (IC50 range = 0.06-0.3 µM) .
| Evidence Dimension | P2Y1 Antagonism Potency (Functional/Cellular) |
|---|---|
| Target Compound Data | IC50 = 1.1 nM (FLIPR assay) |
| Comparator Or Baseline | MRS2500: Ki = 0.78 nM (receptor binding); BPTU: IC50 = 60-300 nM (functional antagonism range) |
| Quantified Difference | 10q IC50 (1.1 nM) vs. MRS2500 Ki (0.78 nM): 1.4-fold less potent; 10q IC50 (1.1 nM) vs. BPTU IC50 (60-300 nM): 55-273-fold more potent |
| Conditions | FLIPR calcium flux assay in HEK293 cells expressing human P2Y1 receptor (10q); radioligand binding using [3H]MRS2279 (MRS2500); functional assays (BPTU) |
Why This Matters
Compound 10q provides sub-nanomolar functional antagonism suitable for in vitro studies where receptor occupancy must be maximized without the nucleotide-like structure of MRS2500 that may introduce off-target purinergic interactions.
- [1] Kim HS, Ohno M, Xu B, Kim HO, Choi Y, Ji XD, Maddileti S, Marquez VE, Harden TK, Jacobson KA. 2-Substitution of adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y1 receptor antagonists. J Med Chem. 2003 Nov 6;46(23):4974-87. View Source
